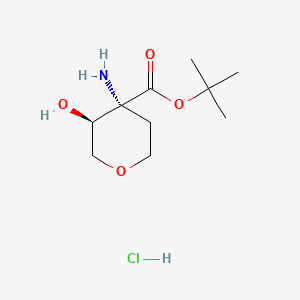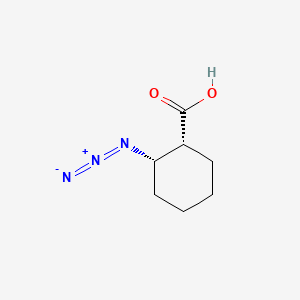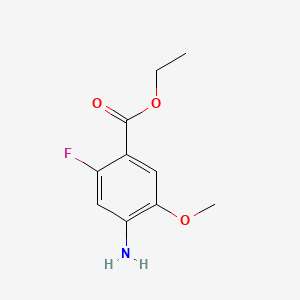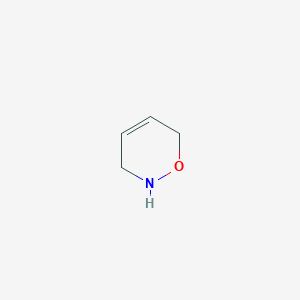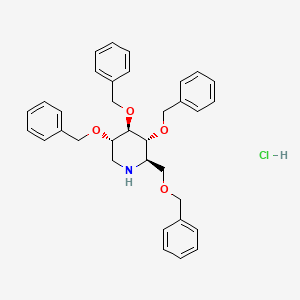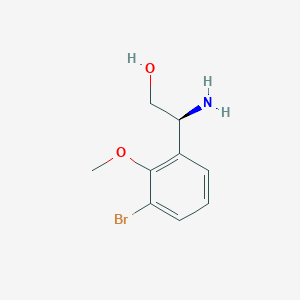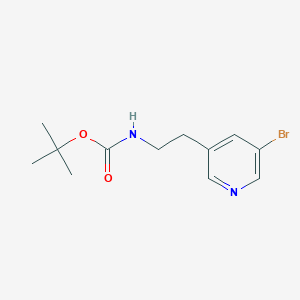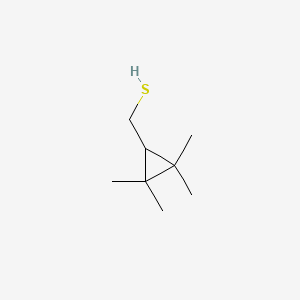
(2,2,3,3-Tetramethylcyclopropyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2,3,3-Tetramethylcyclopropyl)methanethiol is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and a methanethiol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,3,3-Tetramethylcyclopropyl)methanethiol typically involves the reaction of a suitable cyclopropyl precursor with a thiolating agent. One common method includes the reaction of (2,2,3,3-Tetramethylcyclopropyl)methanol with hydrogen sulfide in the presence of a catalyst to yield the desired thiol compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
化学反应分析
Types of Reactions: (2,2,3,3-Tetramethylcyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Alkylated or acylated derivatives.
科学研究应用
(2,2,3,3-Tetramethylcyclopropyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用机制
The mechanism of action of (2,2,3,3-Tetramethylcyclopropyl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
相似化合物的比较
- (2,2,3,3-Tetramethylcyclopropyl)methanone
- (2,2,3,3-Tetramethylcyclopropyl)methylamine
Comparison:
- Structural Differences: While (2,2,3,3-Tetramethylcyclopropyl)methanethiol contains a thiol group, the similar compounds have different functional groups (ketone and amine, respectively).
- Reactivity: The thiol group in this compound imparts unique reactivity compared to the ketone and amine groups in the similar compounds.
- Applications: Each compound has distinct applications based on its functional group, with this compound being particularly useful in thiol-specific reactions and processes.
属性
分子式 |
C8H16S |
|---|---|
分子量 |
144.28 g/mol |
IUPAC 名称 |
(2,2,3,3-tetramethylcyclopropyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7(2)6(5-9)8(7,3)4/h6,9H,5H2,1-4H3 |
InChI 键 |
NUKQGKTYJKXQJH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)CS)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
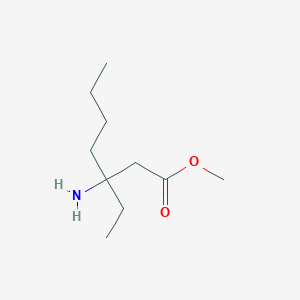
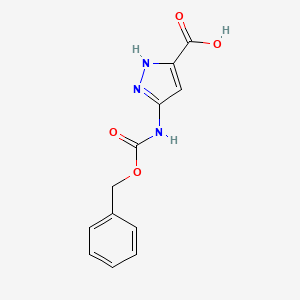
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
